
(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is a derivative of oxazolidinone . Oxazolidinones are a class of compounds that have gained recognition in synthetic organic chemistry . They are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom .
Synthesis Analysis
The synthesis of oxazolidinones, including “this compound”, has been a subject of interest in recent years . One method involves the reaction of glycidol with isocyanates, catalyzed by tetraarylphosphonium salts . This neutral catalysis facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization .Molecular Structure Analysis
Oxazolidinones, including “this compound”, are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom . The specific structure of this compound would include additional functional groups attached to the ring, such as the fmoc group and the hydroxymethyl group.Chemical Reactions Analysis
Oxazolidinones can undergo various chemical reactions. Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Mecanismo De Acción
While the specific mechanism of action for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is not provided, oxazolidinones in general are known to inhibit protein synthesis by binding to the bacterial ribosome . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Safety and Hazards
While specific safety data for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For example, a Safety Data Sheet for a similar compound, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone, advises against using it for food, drug, pesticide or biocidal product use .
Direcciones Futuras
The future of oxazolidinones, including “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine”, looks promising. Their unique mechanism of action and the increasing development of resistance to other antibiotics make them a valuable area of research . Further studies on the synthesis, properties, and applications of these compounds are expected to continue .
Propiedades
Número CAS |
874817-21-7 |
|---|---|
Fórmula molecular |
C21H23NO4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
CIAGXVSCTOUOBO-AWEZNQCLSA-N |
SMILES isomérico |
CC1(N([C@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canónico |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


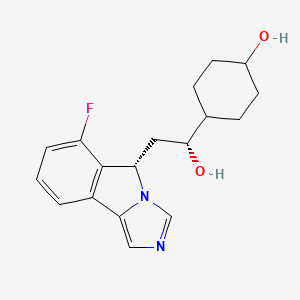

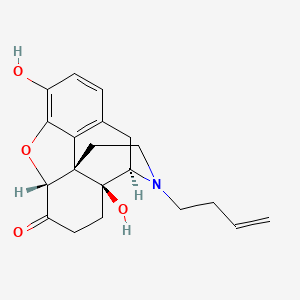
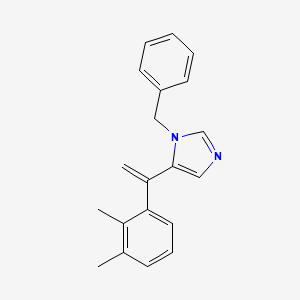
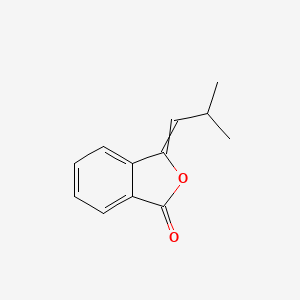
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
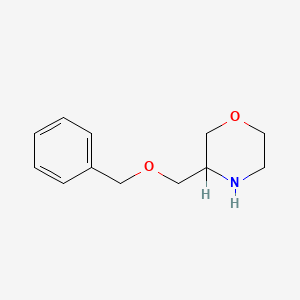
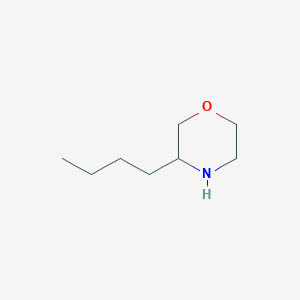
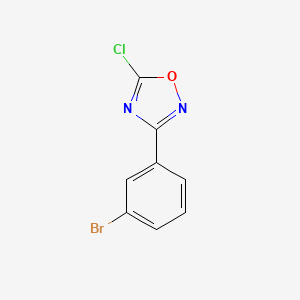

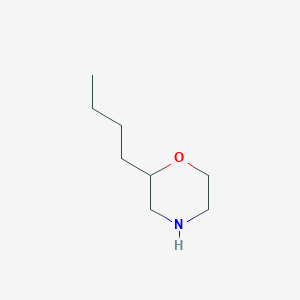
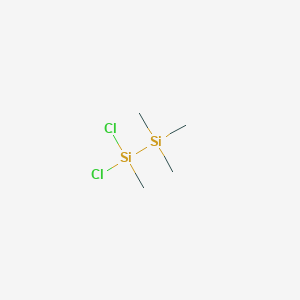

![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)
